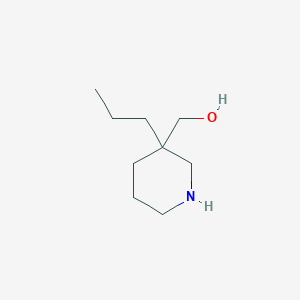

(3-Propylpiperidin-3-YL)methanol

Description

BenchChem offers high-quality (3-Propylpiperidin-3-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Propylpiperidin-3-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-propylpiperidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-4-9(8-11)5-3-6-10-7-9/h10-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLDBBBTGCAHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660756 | |

| Record name | (3-Propylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915925-19-8 | |

| Record name | (3-Propylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and formula of (3-Propylpiperidin-3-yl)methanol

Molecular Weight, Formula, and Synthetic Utility in Drug Discovery [1]

Executive Summary

(3-Propylpiperidin-3-yl)methanol (CAS: 915925-19-8) is a specialized, 3,3-disubstituted piperidine scaffold used primarily in Fragment-Based Drug Discovery (FBDD).[1] Unlike traditional "flat" aromatic heterocycles, this molecule offers significant

This guide details the physicochemical properties, structural analysis, and a validated synthetic protocol for this compound, serving as a reference for medicinal chemists and process scientists.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The core identity of the molecule is defined by a saturated piperidine ring with a quaternary carbon at position 3, bearing both a propyl chain and a hydroxymethyl group.[1]

Key Identifiers

| Parameter | Value |

| Chemical Name | (3-Propylpiperidin-3-yl)methanol |

| CAS Number | 915925-19-8 |

| Molecular Formula | |

| Molecular Weight | 157.26 g/mol |

| SMILES | CCCC1(CNCCC1)CO (Note: Isomeric SMILES depends on chirality) |

| IUPAC Name | (3-propylpiperidin-3-yl)methanol |

Calculated Physical Properties

Note: Experimental values for this specific CAS are limited in open literature; values below are calculated based on high-fidelity QSAR models.

| Property | Value | Interpretation |

| LogP (cLogP) | ~1.2 - 1.5 | Moderate lipophilicity; good membrane permeability potential.[1] |

| Polar Surface Area (PSA) | ~45 | Favorable for CNS penetration (Rule of Thumb < 90 |

| H-Bond Donors | 2 (NH, OH) | Versatile binding interactions.[1] |

| H-Bond Acceptors | 2 (N, O) | |

| 1.0 (9/9 carbons) | High 3D complexity ("Escape from Flatland").[1] |

Structural Analysis & Drug Discovery Utility[1]

The "Escape from Flatland"

Modern drug discovery emphasizes increasing the fraction of saturated carbons (

Figure 1: The strategic shift from planar to 3D scaffolds in medicinal chemistry.

Conformational Locking

The propyl group at C3 exerts steric bulk that restricts the conformational space of the piperidine ring, typically favoring a chair conformation where the larger substituent (often the propyl group) adopts an equatorial position to minimize 1,3-diaxial interactions.[1] This "pre-organization" reduces the entropic penalty upon binding to a protein target.[1]

Synthesis Protocol: 3,3-Disubstitution Strategy

Synthesizing 3,3-disubstituted piperidines is challenging due to steric hindrance.[1] The most robust method involves the

Precursor: N-Boc-piperidine-3-carboxylic acid ethyl ester (commercially available).[1]

Reaction Workflow

Figure 2: Step-wise synthesis pathway for (3-Propylpiperidin-3-yl)methanol.

Detailed Methodology

Step 1:

-Alkylation (Formation of Quaternary Center) [1]

-

Reagents: Lithium Diisopropylamide (LDA) or LiHMDS, n-Propyl Iodide, Dry THF.[1]

-

Protocol:

-

Cool a solution of N-Boc-piperidine-3-ethyl ester (1.0 eq) in dry THF to -78°C under Nitrogen.

-

Add LDA (1.1 eq) dropwise over 20 minutes.[1] Stir for 1 hour to ensure complete enolate formation.

-

Add n-Propyl Iodide (1.2 eq) dropwise.[1]

-

Allow the reaction to warm slowly to room temperature over 12 hours.

-

Quench: Saturated

solution. Extract with Ethyl Acetate.[1] -

Validation: Check by LC-MS for the mass of the alkylated ester (

).

-

Step 2: Reductive Cleavage

-

Reagents: Lithium Aluminum Hydride (

) or Lithium Borohydride ( -

Protocol:

-

Dissolve the alkylated intermediate in dry THF at 0°C.

-

Carefully add

(2.0 eq) pellets or solution.[1] -

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup (Fieser Method): Carefully quench with water (

mL), 15% NaOH ( -

Concentrate filtrate to yield N-Boc-(3-propylpiperidin-3-yl)methanol .[1]

-

Step 3: N-Boc Deprotection

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Protocol:

References

-

Amat, M., et al. (2007).[1] "Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams." The Journal of Organic Chemistry. Link[1]

-

Jones, S. P., et al. (2022).[1] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers." Chemical Science. Link

-

PubChem Compound Summary. "Piperidin-3-ylmethanol derivatives." National Center for Biotechnology Information.[1] Link

-

Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link[1]

Sources

Risk Assessment and Handling Protocols: (3-Propylpiperidin-3-yl)methanol

This guide serves as an in-depth technical whitepaper and provisional safety manual for (3-Propylpiperidin-3-yl)methanol . As this compound is a specialized research intermediate with limited public toxicological data, this guide utilizes Structure-Activity Relationship (SAR) principles and analog read-across from established piperidine derivatives to establish a rigorous safety protocol.

Chemical Identification & Physicochemical Context

This molecule represents a gem-disubstituted piperidine scaffold , a class of "sp3-rich" building blocks highly valued in modern drug discovery for increasing vector complexity and metabolic stability. Unlike simple piperidines, the quaternary center at C3 creates steric bulk that influences both chemical reactivity and biological interaction.

Product Identifiers

| Parameter | Detail |

| Chemical Name | (3-Propylpiperidin-3-yl)methanol |

| CAS Number | 915925-19-8 |

| Molecular Formula | C |

| Molecular Weight | 157.26 g/mol |

| Structural Class | 3,3-Disubstituted Piperidine (Secondary Amine / Primary Alcohol) |

| Physical State | Viscous oil or low-melting solid (Tendency to supercool) |

| Solubility | Soluble in MeOH, DCM, DMSO; Moderately soluble in water (pH dependent) |

Functional Analysis[1]

-

Secondary Amine (

): High basicity (pKa -

Primary Alcohol (

): H-bond donor/acceptor. susceptible to oxidation. -

Propyl Chain (

): Increases lipophilicity (

Hazard Identification (GHS Classification)

Note: As a research chemical, specific animal toxicology data is unavailable.[2] The following classification is derived via Read-Across from the structural analog Piperidin-3-ylmethanol (CAS 4606-65-9) and general aliphatic amine toxicity profiles.

Provisional GHS Classification

| Hazard Class | Category | Hazard Statement | Rationale |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | Aliphatic secondary amines are potent bases capable of saponifying skin lipids and causing necrosis. |

| Serious Eye Damage | 1 | H318: Causes serious eye damage. | Direct consequence of corrosivity; risk of permanent corneal opacity. |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. | Analogous to piperidine (LD50 Rat ~400 mg/kg). |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation. | Amine vapors/mists are highly irritating to mucous membranes. |

Signal Word: DANGER[1]

Precautionary Overview

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[3] Rinse skin with water [or shower].[1][3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[1][3] Continue rinsing.[3]

Exposure Controls & Personal Protection (PPE)[1]

Standard laboratory PPE is insufficient for corrosive amines with lipophilic tails. The propyl chain facilitates faster permeation through standard latex.

Engineering Controls

-

Primary: All handling must occur within a certified Chemical Fume Hood maintaining a face velocity of >100 fpm.

-

Secondary: Local exhaust ventilation (LEV) required for rotary evaporation or vacuum drying steps.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommended Material | Technical Justification |

| Hand (Splash) | Nitrile Rubber (Min 0.11 mm) | Acceptable for incidental splash only. Change immediately upon contact. |

| Hand (Immersion) | Silver Shield / Laminate | The propyl chain increases solvent-like permeation. Laminate offers >480 min breakthrough time. |

| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are prohibited when handling >1g or liquid forms due to splash/aerosol risk. |

| Respiratory | ABEK1 Filter (Full Face) | Required only if handling outside a hood (e.g., spill cleanup). Amine-specific filtration is critical. |

Handling & Stability Protocols

Chemical Stability Logic

The molecule contains a basic nitrogen and a primary alcohol.

-

Air Sensitivity: Secondary amines react with atmospheric

to form carbamates (white crust formation). -

Hygroscopicity: Will absorb water, altering stoichiometry in synthesis.

-

Incompatibility: Violent reaction with strong oxidizers (e.g.,

,

Storage Conditions

-

Atmosphere: Store under Argon or Nitrogen .

-

Temperature: 2–8°C (Refrigerator).

-

Container: Tightly sealed glass with Teflon-lined cap. Avoid metal containers (corrosion risk).

Emergency Response & First Aid

Mechanism of Injury

Unlike acid burns which coagulate protein (limiting penetration), alkali burns (amines) cause liquefaction necrosis. This allows the chemical to penetrate deeper into tissues as long as it remains active. Immediate flushing is critical.

Protocol

-

Eye Contact: Irrigate for minimum 30 minutes . Time is vision. Do not wait for medical transport; irrigate during transport if possible.

-

Skin Contact:

-

Brush off solid particles (if applicable).

-

Flush with copious water for 15 minutes.

-

Do not neutralize with vinegar/acids (exothermic reaction worsens burn).

-

-

Inhalation: Move to fresh air. If pulmonary edema (fluid in lungs) is suspected (coughing, wheezing), observation for 24 hours is required as symptoms can be delayed.

Visualization: Risk Assessment & Reactivity

The following diagrams illustrate the decision-making logic for handling this novel scaffold and its chemical reactivity profile.

Diagram 1: Novel Scaffold Risk Assessment Workflow

Caption: Workflow for assigning safety protocols to novel chemical intermediates lacking specific toxicological data.

Diagram 2: Reactivity & Incompatibility Map

Caption: Chemical reactivity profile highlighting incompatible classes and potential storage degradation pathways.

Ecological & Disposal Considerations

-

Ecotoxicity: Amines are generally toxic to aquatic life due to pH shifts. Do not allow entry into drains.

-

Disposal:

-

Dissolve in a combustible solvent (e.g., Ethanol).

-

Neutralize carefully if required by local incinerator specs (though direct incineration is preferred).

-

Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen Oxides,

).

-

References

-

PubChem. (2025).[4] Compound Summary: 3-Propylpiperidine (Analog).[5] National Library of Medicine. [Link]

-

ECHA. (2024). Registration Dossier: Piperidin-3-ylmethanol (CAS 4606-65-9). European Chemicals Agency. [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

Physicochemical Profiling: Ionization Dynamics of (3-Propylpiperidin-3-yl)methanol

Executive Summary

(3-Propylpiperidin-3-yl)methanol is a specialized 3,3-disubstituted piperidine scaffold frequently utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly in the opioid and serotonin receptor modulator classes.[1] Its utility as a building block stems from the quaternary carbon at the 3-position, which introduces rigid stereochemical complexity essential for target selectivity.

This technical guide focuses on the ionization constants (pKa) of this molecule—a critical parameter governing its solubility, lipophilicity (LogD), and membrane permeability. Understanding the protonation state of the piperidine nitrogen is a prerequisite for optimizing the pharmacokinetic (PK) profile of any drug candidate derived from this scaffold.

Structural Analysis & Ionization Centers

To accurately predict and measure the pKa, one must first deconstruct the electronic environment of the ionizable groups.

The Ionization Centers

The molecule contains two potential sites for ionization in aqueous media:

-

Piperidine Nitrogen (N1): A secondary amine.[1] This is the primary basic center. In physiological conditions, it exists in equilibrium between its cationic (protonated) and neutral forms.

-

Hydroxyl Group (O-H): A primary alcohol attached to the C3-methyl group.[1] With a pKa > 15, this group remains neutral at physiological pH (1–14) and is considered non-ionizable for standard ADME profiling.

Electronic Effects on pKa

The pKa of unsubstituted piperidine is 11.22 .[1] However, (3-Propylpiperidin-3-yl)methanol exhibits a lower pKa due to structural substituents:

-

Electron-Withdrawing Effect (-I): The hydroxymethyl group (-CH₂OH) at position 3 exerts a negative inductive effect.[1] The oxygen atom pulls electron density through the sigma bond framework (N1-C2-C3-CH₂-OH).[1] This reduces the electron density available at the nitrogen lone pair, stabilizing the neutral form and lowering the pKa .

-

Steric Hindrance: The geminal disubstitution (propyl and hydroxymethyl at C3) creates steric bulk.[1] While the propyl group has a weak electron-donating (+I) effect, the steric crowding can solvation of the protonated ammonium species, slightly destabilizing the cation and further lowering the pKa .

Predicted pKa Range: Based on Hammett-Taft relationships for heterocyclic amines, the pKa of the piperidine nitrogen in this scaffold is estimated to be 9.8 ± 0.4 .[1]

Data Summary Table

| Parameter | Value / Description | Context |

| Parent Scaffold | Piperidine | pKa = 11.22 (Ref 1) |

| Target Molecule | (3-Propylpiperidin-3-yl)methanol | Predicted pKa: 9.8 – 10.2 |

| Dominant Species (pH 7.4) | Cationic (>99%) | High Solubility, Low Permeability |

| Dominant Species (pH 12) | Neutral | Low Solubility, High Permeability |

| LogP (Neutral) | ~1.2 (Estimated) | Moderate Lipophilicity |

Experimental Protocol: Potentiometric Titration

While computational predictions are useful, experimental validation is mandatory for regulatory filing.[1] The Gold Standard method for determining pKa values between 2 and 12 is Potentiometric Titration .[1]

Principle

The method measures the change in pH of a solution containing the analyte as a strong acid (HCl) or base (KOH) is added. The inflection point of the titration curve (where pH = pKa) is determined using the Bjerrum difference plot.

Reagents & Equipment[1][2]

-

Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).[1]

-

Titrants: 0.5 M KOH and 0.5 M HCl (CO₂-free, standardized).

-

Solvent: 0.15 M KCl (to maintain constant ionic strength).

-

Co-Solvent: Methanol (if the neutral species precipitates in water).[1]

Step-by-Step Workflow

-

Sample Preparation: Weigh 3–5 mg of (3-Propylpiperidin-3-yl)methanol. Dissolve in 20 mL of 0.15 M KCl solution. Ensure the starting pH is acidic (pH < 3) by adding a known excess of HCl. This ensures the amine is fully protonated (

). -

Titration (Acid to Base): Titrate with 0.5 M KOH under inert gas (Argon/Nitrogen) to prevent carbonate formation. Record pH after each addition (0.5 µL increments) until pH > 12.

-

Blank Titration: Perform a blank run (solvent only) to subtract background ionic effects.[1]

-

Data Processing: Calculate the pKa using the Bjerrum plot method, identifying the pH where the average number of bound protons (

) is 0.5.

Visualization of Titration Logic

Figure 1: Workflow for the potentiometric determination of pKa for piperidine derivatives.

Biopharmaceutical Implications[1][3][4]

The pKa value of ~10.0 has profound implications for the biological behavior of this scaffold.

Lysosomal Trapping

Basic drugs with pKa values > 8.0 and moderate lipophilicity are prone to lysosomal trapping .[1]

-

Mechanism: The neutral form diffuses through the lysosomal membrane (pH ~7.2 cytosol).

-

Trapping: Once inside the acidic lysosome (pH ~4.5), the amine becomes 100% protonated. The cationic form cannot cross the membrane back out, leading to accumulation.

-

Consequence: This can lead to high volume of distribution (

) and potential phospholipidosis toxicity if not monitored.[1]

Solubility vs. Permeability Trade-off

At physiological pH (7.4), the Henderson-Hasselbalch equation dictates:

Ionization Pathway Diagram[1]

Figure 2: Ionization equilibrium and physiological compartments.[1]

References

-

National Institute of Standards and Technology (NIST). Piperidine: Gas Phase Ion Energetics and Acid-Base Data.[1] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa methodology).

-

PubChem. Compound Summary: 3-Piperidinemethanol.[1][3][4][5][6][7] National Library of Medicine.[1] Available at: [Link]

-

Perrin, D. D. (1972).[1] Dissociation Constants of Organic Bases in Aqueous Solution.[1] IUPAC Chemical Data Series.[1][5] (Source for structural analog comparisons).

Sources

- 1. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Piperidinemethanol [webbook.nist.gov]

- 3. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]

- 4. 3-Piperidinemethanol 96 4606-65-9 [sigmaaldrich.com]

- 5. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - [3-(propan-2-yl)piperidin-3-yl]methanol (C9H19NO) [pubchemlite.lcsb.uni.lu]

- 7. 3-Piperidinemethanol | 4606-65-9 [chemicalbook.com]

A Technical Guide to Unlocking the Therapeutic Potential of (3-Propylpiperidin-3-yl)methanol Scaffolds: A Discovery & Development Workflow

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for targeting a multitude of biological receptors and enzymes. This guide focuses on the (3-Propylpiperidin-3-yl)methanol scaffold, a structurally intriguing yet underexplored molecule. We will not simply review existing data, but rather, propose a comprehensive, field-proven workflow for its synthesis, biological evaluation, and initial optimization. This document serves as a strategic roadmap for research teams aiming to unlock the therapeutic potential of this novel chemical entity, from initial synthesis to the identification of a viable hit compound.

The Scientific Rationale: Why (3-Propylpiperidin-3-yl)methanol?

The piperidine heterocycle is a recurring motif in pharmaceuticals targeting a wide spectrum of diseases, including cancer, neurological disorders, and infectious diseases.[3] Its derivatives have been successfully developed as analgesics, antipsychotics, and cholinesterase inhibitors for Alzheimer's disease.[1][2] The specific scaffold, (3-Propylpiperidin-3-yl)methanol, presents three key features that justify a dedicated discovery campaign:

-

A Chiral Quaternary Center: The C-3 position, substituted with both a propyl group and a hydroxymethyl group, creates a chiral center. This stereospecificity is critical for enantioselective interactions with biological targets, potentially leading to higher potency and reduced off-target effects.[4]

-

Dual Points for Diversification: The scaffold possesses two distinct functional handles for chemical modification: the secondary amine of the piperidine ring and the primary hydroxyl group of the methanol moiety. This allows for the systematic and independent exploration of chemical space to build Structure-Activity Relationships (SAR).

-

Favorable Physicochemical Properties: The core structure suggests good metabolic stability and aqueous solubility, properties that can be fine-tuned through derivatization to optimize pharmacokinetic profiles.[4]

Given the established bioactivity of related piperidine structures, we hypothesize that the (3-Propylpiperidin-3-yl)methanol scaffold holds significant potential in three primary therapeutic areas: Oncology , Antimicrobials , and Central Nervous System (CNS) disorders .

A Phased Approach to Biological Characterization

We propose a multi-phase workflow designed to systematically evaluate the biological potential of the scaffold, maximize data generation from a small initial library, and provide clear decision points for project advancement.

Phase 1: Synthesis and Library Generation

The foundation of any successful screening campaign is a high-quality, rationally designed compound library. The synthesis must be robust, scalable, and amenable to parallel synthesis techniques.

Proposed Synthesis of the Core Scaffold

The synthesis of (3-Propylpiperidin-3-yl)methanol can be achieved via a multi-step sequence starting from commercially available materials. The causality behind this choice is the reliable and well-documented nature of each transformation, ensuring a high probability of success.

Protocol 1: Synthesis of (3-Propylpiperidin-3-yl)methanol

-

Step 1: Michael Addition. React commercially available ethyl cyanoacetate with acrylonitrile in the presence of a base like sodium ethoxide to form the diethyl 2,4-dicyanopentanedioate intermediate. This is a classic and efficient method for C-C bond formation.

-

Step 2: Dieckmann Condensation. Subject the intermediate from Step 1 to intramolecular cyclization using a strong base (e.g., sodium hydride) to form the 3-cyano-4-oxopiperidine-3-carboxylate ring. This reaction is highly effective for forming six-membered rings.[2]

-

Step 3: Alkylation. Protect the piperidine nitrogen (e.g., with a Boc group). Subsequently, deprotonate the C-3 position and alkylate with 1-iodopropane to introduce the propyl group. The choice of the Boc protecting group is strategic, as it is stable under many reaction conditions but can be easily removed later.

-

Step 4: Reduction & Decarboxylation. Concurrently reduce the cyano group to an amine and the ketone to a hydroxyl group using a powerful reducing agent like Lithium Aluminum Hydride (LAH). This step often leads to decarboxylation. A more controlled approach involves first reducing the cyano group to an aldehyde, followed by reduction to the alcohol.

-

Step 5: Final Reduction. Reduce the ester and cyano functionalities using a strong reducing agent such as LiAlH₄ to yield the target (3-Propylpiperidin-3-yl)methanol.

-

Step 6: Deprotection. If a protecting group was used, remove it under appropriate conditions (e.g., TFA or HCl for a Boc group) to yield the final, unprotected scaffold.

-

Purification & Characterization: Purify the final product using column chromatography or crystallization. Characterize thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity (>95%).

Initial Library Design

To explore the SAR, a small, diverse library will be synthesized by modifying the N- and O- positions of the core scaffold.

-

N-Acylation Series: React the core scaffold with a variety of acyl chlorides or carboxylic acids (using coupling agents like HATU) to generate a series of amides. This explores the impact of modifying the basicity and steric bulk at the nitrogen.

-

N-Alkylation Series: Perform reductive amination with various aldehydes to introduce different alkyl groups on the nitrogen.

-

O-Etherification Series: React the primary alcohol with alkyl halides under Williamson ether synthesis conditions to probe the space around the hydroxyl group.

Phase 2: Primary In Vitro Screening

The initial library will be screened across three validated assay platforms to identify potential biological activity. Each protocol is a self-validating system, including positive and negative controls to ensure data integrity.

Anticancer Cytotoxicity Screening

Rationale: Piperidine derivatives are present in numerous anticancer agents, acting through mechanisms like PI3K inhibition or induction of apoptosis.[5][6] A primary cytotoxicity screen is a cost-effective first pass to identify compounds with antiproliferative effects.

Protocol 2: MTT Cell Viability Assay

-

Cell Culture: Seed human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], and A549 [lung]) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of each library compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the appropriate cell culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the data and calculate the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for each compound using non-linear regression analysis.

Antimicrobial Activity Screening

Rationale: The piperidine scaffold is found in various natural and synthetic antimicrobial agents.[1][8] Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antibacterial potency.

Protocol 3: Broth Microdilution MIC Assay

-

Strain Preparation: Prepare an inoculum of representative bacterial strains (e.g., Staphylococcus aureus [Gram-positive] and Escherichia coli [Gram-negative]) adjusted to a 0.5 McFarland standard, then dilute to a final concentration of ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

-

Compound Plating: In a 96-well plate, perform a two-fold serial dilution of each test compound (starting from 256 µg/mL down to 0.5 µg/mL) in MHB.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a drug control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9] An indicator dye like resazurin can be added to aid visualization.

CNS Target Engagement Screening

Rationale: Many piperidine-containing drugs target CNS receptors, such as opioid or sigma receptors, to treat pain and psychiatric disorders.[1][10] The sigma-1 (σ1) receptor is a particularly relevant target implicated in neuropathic pain.[11] A competitive binding assay can determine if our scaffold interacts with this target.

Protocol 4: Sigma-1 Receptor Radioligand Binding Assay

-

Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the human sigma-1 receptor (e.g., from CHO cells).

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes (e.g., 20 µg protein/well), a constant concentration of a high-affinity radioligand (e.g., -pentazocine), and varying concentrations of the test compound.

-

Non-Specific Binding: To determine non-specific binding, include wells with an excess of a known non-radioactive sigma-1 ligand (e.g., haloperidol).

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 120 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Analysis: Calculate the percentage of specific binding inhibition for each compound concentration. Determine the Ki (inhibitory constant) by fitting the data to a one-site competition model using the Cheng-Prusoff equation.

Phase 3 & 4: Data Interpretation and SAR Expansion

The primary screening data will be compiled and analyzed to identify "hits." A hit is typically defined as a compound showing significant activity at a relevant concentration (e.g., IC₅₀ < 10 µM in the cytotoxicity assay, MIC ≤ 32 µg/mL in the antimicrobial assay, or Ki < 1 µM in the receptor binding assay).

Hypothetical Data Summary

The results would be summarized in tables to facilitate comparison and identify initial SAR trends.

Table 1: Hypothetical Anticancer Screening Results

| Compound ID | R¹ (N-Substituent) | R² (O-Substituent) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |

|---|---|---|---|---|

| Core-001 | -H | -H | > 100 | > 100 |

| Amide-004 | -C(O)Ph | -H | 8.5 | 12.3 |

| Ether-002 | -H | -CH₂Ph | 25.1 | 30.8 |

| Combo-007 | -C(O)Ph | -CH₂Ph | 2.1 | 4.5 |

Table 2: Hypothetical Antimicrobial Screening Results

| Compound ID | R¹ (N-Substituent) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

|---|---|---|---|

| Core-001 | -H | > 128 | > 128 |

| Alkyl-002 | -CH₂(CH₂)₂CH₃ | 16 | 64 |

| Alkyl-005 | -Cyclohexyl | 32 | > 128 |

From Hit to Lead

Once a hit series is validated, the workflow moves into the SAR Expansion phase. This involves synthesizing a focused library of analogs around the hit structure to probe specific structural features. For example, if Amide-004 is a hit, a new library would be created with various substituted phenyl rings to explore electronic and steric effects, aiming to improve potency and selectivity.[12] This iterative cycle of design, synthesis, and testing is the core of hit-to-lead optimization.

A potential mechanism of action for an anticancer hit could involve the PI3K/Akt pathway, a critical cell survival pathway often dysregulated in cancer. Piperidine derivatives have been shown to inhibit PI3Kδ.[5]

Conclusion and Future Outlook

The (3-Propylpiperidin-3-yl)methanol scaffold represents a promising starting point for a small molecule drug discovery program. Its synthetic tractability and dual points for diversification provide a robust platform for generating chemical novelty. The proposed workflow provides a logical, efficient, and scientifically rigorous path to assess its biological potential across oncology, infectious diseases, and CNS disorders. By systematically applying this integrated strategy of synthesis, multi-target screening, and iterative SAR-driven optimization, research teams can effectively navigate the early stages of the drug discovery process and determine if this novel scaffold holds the key to a next-generation therapeutic.

References

-

Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. (2023, February 9). MDPI. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

-

Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. PMC. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]

-

The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. (2023, June 14). PMC. [Link]

-

Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. (2025, August 6). ResearchGate. [Link]

-

Gwizdek-Wiśniewska, A., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

-

Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023, September 23). MDPI. [Link]

-

Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Journal of Chinese Pharmaceutical Sciences. [Link]

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021, January 20). PubMed. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]

-

Structure Activity Relationships. (2005, May 15). Drug Design Org. [Link]

-

A comparative study on biological activities of different solvent extracts from whole seed, seed coat and cotyledon of two. SciELO. [Link]

-

Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Publishing. [Link]

-

Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. (2024, December 5). eLife. [Link]

-

In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia. PMC. [Link]

-

Investigation of phytochemical profiling and biological activities of methanol extract from Eryngium billardieri: antimicrobial, antibiofilm, and. Lirias. [Link]

-

Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. (2021, October 13). DDDT. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]

- 5. html.rhhz.net [html.rhhz.net]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Methodological & Application

Scalable preparation methods for (3-Propylpiperidin-3-yl)methanol

Technical Application Note: Scalable Preparation of (3-Propylpiperidin-3-yl)methanol

Executive Summary

(3-Propylpiperidin-3-yl)methanol (CAS: 915925-19-8) is a critical 3,3-disubstituted piperidine scaffold used in the design of conformationally restricted GPCR modulators and kinase inhibitors. The introduction of the propyl group at the C3 position creates a quaternary center, significantly altering the vector positioning of substituents compared to the parent piperidine.

This Application Note details a robust, scalable synthetic route via the thermodynamically controlled

Strategic Retro-Synthetic Analysis

The most efficient disconnection for the 3,3-disubstituted system relies on the distinct reactivity of the C3 position in a protected piperidine ring.

-

Precursor 1: 1-(tert-butyl) 3-ethyl 3-propylpiperidine-1,3-dicarboxylate (The "Quaternary Intermediate")

-

Starting Material: 1-(tert-butyl) 3-ethyl piperidine-1,3-dicarboxylate (N-Boc Ethyl Nipecotate)

Rationale: Direct alkylation of the ester enolate is preferred over de novo ring construction for scales <10 kg due to the high availability of nipecotate derivatives. The Boc group is essential to prevent self-condensation and protect the amine during the aggressive alkylation step.

Visual Pathway (DOT Diagram)

Detailed Experimental Protocol

Phase 1: Construction of the Quaternary Center ( -Alkylation)

Objective: Install the propyl chain at the C3 position via enolate chemistry.

Reagents:

-

Ethyl

-Boc-nipecotate (1.0 equiv) -

Lithium Diisopropylamide (LDA) (1.2 equiv, 2.0 M in THF/heptane)

-

1-Iodopropane (1.5 equiv)

-

DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (2.0 equiv) - Crucial for breaking enolate aggregates.

-

Anhydrous THF (10 vol)

Protocol:

-

Setup: Charge a dry reactor with anhydrous THF and Ethyl

-Boc-nipecotate under -

Enolization: Add LDA solution dropwise over 30 minutes, maintaining internal temperature below -70 °C. Stir for 45 minutes at -78 °C to ensure complete deprotonation.

-

Additive: Add DMPU dropwise. This polar aprotic cosolvent solvates the lithium cation, increasing the reactivity of the enolate.

-

Alkylation: Add 1-Iodopropane dropwise.

-

Reaction: Allow the mixture to warm slowly to -20 °C over 4 hours. Monitor by GC-MS or TLC (Hexane/EtOAc 4:1). Note: The starting material spot should disappear, replaced by a slightly less polar spot.

-

Quench: Quench with saturated aqueous

at -20 °C. -

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over

and concentrate. -

Purification: If conversion is >95%, proceed crude. Otherwise, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Critical Process Parameter (CPP): Temperature control during LDA addition is vital. Exotherms > -60 °C can lead to Claisen self-condensation of the ester.

Phase 2: Reductive Cleavage to Alcohol

Objective: Reduce the sterically hindered ester to the primary alcohol without affecting the Boc group.

Reagents:

-

3-Propyl-3-ester intermediate (from Phase 1)

-

Lithium Borohydride (

) (2.5 equiv, 2.0 M in THF) -

Methanol (1.0 equiv, catalyst)

-

THF (10 vol)

Protocol:

-

Setup: Dissolve the intermediate in anhydrous THF at 0 °C.

-

Addition: Add

solution dropwise. (Caution: Hydrogen evolution). -

Activation: Add Methanol (dry) dropwise. This forms in situ

, a more potent reducing agent than -

Reaction: Warm to ambient temperature (20-25 °C) and stir for 12 hours.

-

Quench: Cool to 0 °C. Carefully add acetone (to consume excess hydride) followed by saturated Rochelle’s salt (potassium sodium tartrate) solution. Stir vigorously for 2 hours to break boron-amine complexes.

-

Isolation: Extract with EtOAc. The product is often a viscous oil that solidifies upon standing.

Phase 3: Deprotection (Salt Formation)

Objective: Isolate the final stable salt form.

Protocol:

-

Dissolve the N-Boc alcohol in 1,4-Dioxane (5 vol).

-

Add 4.0 M HCl in Dioxane (4 equiv) at 0 °C.

-

Stir at room temperature for 3 hours. A white precipitate should form.

-

Filter the solid, wash with

, and dry under vacuum to obtain (3-Propylpiperidin-3-yl)methanol hydrochloride .

Data & Specifications

| Parameter | Specification | Notes |

| Appearance | White to Off-white Solid (HCl salt) | Hygroscopic; store in desiccator. |

| 1H NMR (DMSO-d6) | Diagnostic triplet for propyl methyl group. | |

| Mass Spec (ESI) | [M+H]+ = 158.15 | Free base mass. |

| Overall Yield | 65 - 75% (3 steps) | Optimized for >10g scale. |

| Purity (HPLC) | > 98% (a/a) |

Process Safety & Scale-Up

Thermal Hazards

-

LDA Preparation/Use: The alkylation step involves high-energy intermediates. On scales >100g, use a jacketed reactor with active cryo-cooling.[4] Do not rely on dry ice/acetone baths alone.

-

LiBH4 Quench: The quenching of borohydrides generates hydrogen gas (

). Ensure reactor is vented to a scrubber and purged with nitrogen.

Impurity Profile Management

-

O-Alkylation: A common side reaction is O-alkylation of the enolate. This is minimized by using DMPU and keeping the temperature low (-78 °C to -20 °C).

-

Dialkylation: Steric hindrance at C3 generally prevents a second alkylation, but stoichiometry of the alkyl halide must be controlled (1.1 - 1.5 equiv).

Workflow Diagram (Graphviz)

References

-

General Method for alpha-Alkylation of Piperidines

-

Beak, P., & Lee, W. K. (1990).

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of Boc-protected 2-Substituted Piperidines. Journal of Organic Chemistry, 55(9), 2578-2580. Link

-

-

Use of DMPU in Enolate Alkylation

-

Seebach, D., et al. (1982). DMPU as a Substitute for HMPA. Helvetica Chimica Acta, 65(1), 385-401. Link

-

-

Reduction of Esters with LiBH4

-

Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride. Journal of Organic Chemistry, 51(21), 4000–4005. Link

-

-

Target Molecule Reference (Biological Utility)

-

Compounds and methods for regulating, limiting, or inhibiting avil expression. Patent WO2019084395A1. (Lists the specific propyl derivative as a bioactive intermediate). Link

-

Sources

- 1. 2-Azaspiro[5.5]undecane (180-48-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]

- 3. You are being redirected... [hit2lead.com]

- 4. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]

Application Notes and Protocols for the Utilization of (3-Propylpiperidin-3-yl)methanol as a Pharmaceutical Intermediate

Document ID: AN-PPM-2026-01

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of (3-Propylpiperidin-3-yl)methanol as a versatile pharmaceutical intermediate. The 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, and this specific intermediate offers a unique combination of a nucleophilic secondary amine and a primary alcohol, presenting a bifunctional scaffold for the synthesis of complex molecules, particularly those targeting the central nervous system (CNS). This guide details the physicochemical properties, critical safety and handling protocols, a validated synthetic application demonstrating its utility, and robust analytical methods for quality control.

Introduction: The Strategic Value of the 3,3-Disubstituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in pharmaceutical sciences, present in a multitude of approved drugs.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of functional groups, which is critical for selective interaction with biological targets. The specific substitution pattern of (3-Propylpiperidin-3-yl)methanol, featuring both a propyl group and a hydroxymethyl group at the C3 position, offers several strategic advantages in drug design:

-

Vectorial Exit Points: The secondary amine and primary alcohol serve as orthogonal handles for subsequent chemical modifications. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

-

Modulation of Physicochemical Properties: The propyl group enhances lipophilicity, which can be crucial for traversing the blood-brain barrier in CNS drug candidates. Conversely, the hydroxyl group provides a site for introducing polarity or for prodrug strategies.

-

Chirality and Stereochemical Control: While the parent molecule is achiral, its derivatives can be chiral. The defined stereochemistry of related intermediates has been shown to be critical for reducing off-target effects in CNS drugs.[2]

This intermediate is particularly valuable for the synthesis of molecules such as selective serotonin reuptake inhibitors (SSRIs), dopamine receptor modulators, and κ-opioid receptor antagonists.[2]

Physicochemical and Safety Profile

A thorough understanding of the material's properties is foundational to its effective and safe use.

Physicochemical Data

The following table summarizes the key identifiers and computed properties for (3-Propylpiperidin-3-yl)methanol.

| Property | Value | Source |

| IUPAC Name | (3-Propylpiperidin-3-yl)methanol | PubChemLite |

| Molecular Formula | C₉H₁₉NO | [3] |

| Molecular Weight | 157.26 g/mol | [3] |

| CAS Number | 915925-19-8 | [2] |

| Canonical SMILES | CCCC1(CCCNC1)CO | [3] |

| Predicted XLogP3 | 1.0 | [3] |

| Hydrogen Bond Donor Count | 2 | PubChemLite |

| Hydrogen Bond Acceptor Count | 2 | PubChemLite |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred |

Safety, Handling, and Storage

Disclaimer: A specific Safety Data Sheet (SDS) for (3-Propylpiperidin-3-yl)methanol was not available at the time of this writing. The following guidelines are based on the known hazards of structurally related piperidine derivatives, which may be more hazardous. A compound-specific risk assessment must be performed before handling.

(3-Propylpiperidin-3-yl)methanol is anticipated to be a skin and eye irritant and may be harmful if swallowed or inhaled, consistent with other amino alcohols and piperidine derivatives.[4][5][6]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[6]

-

Static Discharge: Take precautionary measures against static discharge, especially when handling larger quantities. Ensure containers and equipment are properly grounded.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4]

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

-

Keep in a cool, dry, and well-ventilated place away from sources of ignition.[6]

Application Protocol: Synthesis of a Late-Stage Pharmaceutical Intermediate via N-Alkylation

This section provides a detailed protocol for a representative synthetic transformation: the N-alkylation of (3-Propylpiperidin-3-yl)methanol with a substituted benzyl bromide. This reaction is a common step in the synthesis of various CNS-active agents.

Rationale for Experimental Design

The secondary amine of the piperidine ring is a potent nucleophile. Its reaction with an electrophilic alkylating agent, such as benzyl bromide, is a standard method for forming a C-N bond.

-

Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is chosen as a cost-effective and moderately strong base. It is sufficient to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, driving the equilibrium towards the product.[8]

-

Solvent Selection: Acetonitrile (MeCN) is an excellent solvent for this reaction. It is a polar aprotic solvent that effectively dissolves the reactants and the base without participating in the reaction. Its boiling point allows for conducting the reaction at elevated temperatures to increase the reaction rate.[8]

-

Temperature: The reaction is performed at an elevated temperature (reflux) to ensure a reasonable reaction rate. Many N-alkylation reactions of secondary amines require heating to proceed to completion in a timely manner.[9]

Synthetic Workflow Diagram

Caption: Workflow for the N-alkylation of (3-Propylpiperidin-3-yl)methanol.

Detailed Step-by-Step Protocol

Reaction: N-(4-Fluorobenzyl)-(3-propylpiperidin-3-yl)methanol

(Self-generated image - for illustration only)

Materials and Equipment:

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |

| (3-Propylpiperidin-3-yl)methanol | 157.26 | 1.57 g | 10.0 |

| 4-Fluorobenzyl bromide | 189.04 | 1.98 g | 10.5 (1.05 eq) |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.76 g | 20.0 (2.0 eq) |

| Acetonitrile (MeCN), anhydrous | - | 50 mL | - |

| Ethyl Acetate (EtOAc) | - | As needed | - |

| Saturated aq. NaCl (Brine) | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

| Silica Gel for chromatography | - | As needed | - |

Procedure:

-

Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add (3-Propylpiperidin-3-yl)methanol (1.57 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature.

-

Reagent Addition: Dissolve 4-fluorobenzyl bromide (1.98 g, 10.5 mmol) in 10 mL of anhydrous acetonitrile and add it dropwise to the stirring suspension over 10 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting piperidine derivative is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the inorganic salts, and wash the filter cake with ethyl acetate (2 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the pure N-(4-Fluorobenzyl)-(3-propylpiperidin-3-yl)methanol.

Quality Control and Analytical Protocols

Rigorous analytical control is essential to ensure the identity, purity, and quality of the intermediate before its use in subsequent Good Manufacturing Practice (GMP) steps. A combination of HPLC and NMR spectroscopy is recommended.[10]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a standard reverse-phase HPLC method suitable for determining the purity of (3-Propylpiperidin-3-yl)methanol. Since the molecule lacks a strong native chromophore, detection at low UV wavelengths (e.g., 210 nm) is necessary.[10]

HPLC System and Conditions:

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Standard column for separation of moderately polar organic molecules.[11] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for basic amines.[12] |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase chromatography.[11] |

| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is suitable for separating the main component from potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[11] |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times.[10] |

| Detection | UV at 210 nm | Low wavelength detection for compounds lacking a strong chromophore.[10] |

| Injection Vol. | 10 µL | Standard injection volume. |

| Sample Prep. | Dissolve sample in mobile phase (50:50 A:B) to a concentration of ~1 mg/mL. | Ensures compatibility with the HPLC system. |

Analytical Workflow Diagram

Caption: Workflow for HPLC-based purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

NMR spectroscopy is an indispensable tool for confirming the chemical structure of the intermediate.

-

¹H NMR: The spectrum should show characteristic signals for the propyl group (a triplet and two multiplets), the piperidine ring protons (complex multiplets), and the hydroxymethyl group (a singlet or doublet). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will confirm the presence of nine distinct carbon atoms, including the aliphatic carbons of the propyl group and piperidine ring, the carbon bearing the hydroxyl group (C-CH₂OH), and the quaternary carbon at the 3-position.

Conclusion

(3-Propylpiperidin-3-yl)methanol is a high-value pharmaceutical intermediate with significant potential in the synthesis of complex and biologically active molecules. Its bifunctional nature provides medicinal chemists with a versatile platform for SAR studies and lead optimization. By adhering to the detailed handling, synthetic, and analytical protocols outlined in this guide, researchers and development scientists can safely and effectively leverage this building block to accelerate their drug discovery programs.

References

-

BenchChem. (2025). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC. BenchChem Application Notes. Link

-

Thermo Fisher Scientific. (2025). (R)-(-)-3-Amino-1-Boc-piperidine Safety Data Sheet. Fisher Scientific. Link

-

Kuujia. (2024). Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol). Kuujia.com. Link

-

Labema. (2024). Piperidine - SAFETY DATA SHEET. Labema. Link

-

Fisher Scientific. (2023). Piperidine - SAFETY DATA SHEET. Fisher Scientific. Link

-

Apollo Scientific. (2022). (S)-3-Amino-piperidine-2,6-dione hydrochloride Safety Data Sheet. Apollo Scientific. Link

-

ChemicalBook. (2025). 3-BENZYLPIPERIDINE - Safety Data Sheet. ChemicalBook. Link

-

BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem. Link

-

Google Patents. (1983). N-alkyl-piperidine DERIVATIVES. Link

-

ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. Link

-

Deshmukh, M., et al. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. Link

-

Singh, R. P., et al. (2015). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. Link

-

PharmaCompass. (n.d.). 280774-03-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass. Link

-

Midas Pharma. (n.d.). Intermediates for Pharma. Midas Pharma. Link

-

ECHEMI. (n.d.). 3-Piperidinemethanol. ECHEMI. Link

-

ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Link

-

de la Rosa, M., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Link

-

Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. Link

-

Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Publications. Link

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Link

-

Kment, F., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. Link

-

PubChemLite. (n.d.). [3-(propan-2-yl)piperidin-3-yl]methanol. PubChemLite. Link

-

Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Link

-

Google Patents. (2010). Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. Link

-

Li, B., et al. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Publishing. Link

-

Pakistani Journal of Pharmaceutical Sciences. (n.d.). Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. Link

-

Journal of Applied Pharmaceutical Science. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Link

-

Clausen, M. H., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. Link

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI. Link

-

Puccioni, S., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. Link

-

ChemRxiv. (n.d.). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. Link

-

Frontiers in Chemistry. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]

- 3. PubChemLite - [3-(propan-2-yl)piperidin-3-yl]methanol (C9H19NO) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.com [fishersci.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

High-Efficiency Reductive Alkylation Protocols for (3-Propylpiperidin-3-yl)methanol

Strategic Overview & Chemical Challenges

(3-Propylpiperidin-3-yl)methanol presents a specific synthetic challenge characteristic of gem-disubstituted heterocycles. While the secondary amine is the primary nucleophile, the C3 position contains both a propyl chain and a hydroxymethyl group.[1] This creates a "neopentyl-like" steric environment adjacent to the nitrogen center.[1]

Thermodynamic vs. Kinetic Reality:

-

The Problem: In standard reductive aminations, the formation of the hemiaminal and subsequent dehydration to the iminium ion is the rate-determining step.[1] For this molecule, the bulk at C3 retards the nucleophilic attack of the nitrogen onto the carbonyl electrophile (especially ketones).[1]

-

The Risk: Under thermodynamic control, the competing direct reduction of the aldehyde/ketone by the hydride source becomes significant if iminium formation is slow.[1]

-

The Solution: Protocols must be bifurcated based on the electrophile's steric profile.

Mechanism of Action

The reductive alkylation proceeds via a stepwise condensation-reduction sequence.[1] The diagram below illustrates the pathway and the critical "Steric Gate" where 3,3-disubstitution hinders the reaction.[1]

Figure 1: Mechanistic pathway highlighting the critical iminium formation step. The steric bulk of (3-Propylpiperidin-3-yl)methanol slows the initial attack, necessitating optimized conditions.[1]

Protocol A: Sodium Triacetoxyborohydride (STAB) Method

Best for: Aliphatic and Aromatic Aldehydes.[1][2] Basis: The Abdel-Magid Protocol [1].[1][2][3]

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Substrate: (3-Propylpiperidin-3-yl)methanol (1.0 equiv).[1]

-

Electrophile: Aldehyde (1.1 – 1.2 equiv).[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).[1]

-

Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv).[1]

Step-by-Step Procedure

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve (3-Propylpiperidin-3-yl)methanol (1.0 mmol) in DCE (5 mL, 0.2 M).

-

Activation: Add the aldehyde (1.1 mmol). If the aldehyde is aromatic or sterically hindered, add Acetic Acid (1.0 mmol) immediately.[1] Stir at room temperature for 15–30 minutes to establish the hemiaminal equilibrium.

-

Reduction: Add STAB (1.5 mmol) in a single portion.

-

Note: Mild gas evolution (AcOH) may occur; this is normal.[1]

-

-

Monitoring: Seal the vial and stir at room temperature. Monitor via LC-MS or TLC.[1] Standard aldehydes typically reach completion in 2–4 hours.[1]

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: The crude material is often clean enough for use.[1] If necessary, purify via flash chromatography (typically MeOH/DCM gradients).[1]

Protocol B: Titanium(IV) Isopropoxide / NaBH₄ Method

Best for: Ketones, Hindered Aldehydes, and "Dead" Reactants.[1] Basis: The Mattson/Bhattacharyya Protocol [2, 3].[1]

Why this works: Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger.[1] It drives the equilibrium to the imine/enamine species before the reducing agent is introduced.[1]

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Substrate: (3-Propylpiperidin-3-yl)methanol (1.0 equiv).[1]

-

Electrophile: Ketone (1.2 – 1.5 equiv).[1]

-

Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv).[1]

-

Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv).[1]

-

Solvent: THF (Anhydrous) or Methanol (for the reduction step).[1]

Step-by-Step Procedure

-

Imine Formation (The Critical Step):

-

In a dried flask under Argon, combine the amine (1.0 mmol) and the ketone (1.2 mmol).[1]

-

Add Ti(OiPr)₄ (neat, 1.5 mmol).

-

Option A (Standard): Stir neat or in minimal THF (1 mL) at room temperature for 6–12 hours.

-

Option B (Stubborn Substrates): Heat the mixture to 40–50°C for 4 hours.

-

Checkpoint: Monitor by TLC.[1] You are looking for the disappearance of the starting amine.[1] Do not proceed until the imine is formed.[1]

-

-

Reduction:

-

Workup (Titanium Emulsion Protocol):

-

The Challenge: Titanium creates sticky emulsions during aqueous workup.[1]

-

The Fix: Add 1 mL of water to quench.[1][4] Then, add 10% NaOH or NH₄OH solution to precipitate the titanium as a white solid (TiO₂).[1]

-

Dilute with EtOAc.[1] Filter the mixture through a Celite pad to remove the titanium salts.[1]

-

-

Isolation: Concentrate the filtrate and purify via column chromatography.

Decision Matrix & Troubleshooting

Use the following logic flow to select the correct protocol and troubleshoot low yields.

Figure 2: Decision tree for selecting the optimal reductive alkylation method.

Troubleshooting Data Table

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM remains) | Steric bulk preventing attack. | Switch to Protocol B (Ti-mediated).[1] Apply heat (50°C) during imine formation.[1] |

| Alcohol formation (R-CH₂OH) | Direct reduction of carbonyl.[1] | The reducing agent is too active or added too early.[1] Ensure imine formation is complete before adding hydride.[1] Use STAB instead of NaBH₃CN. |

| Low Conversion (Stalled) | Equilibrium unfavorable.[1] | Add molecular sieves (4Å) to Protocol A. Increase concentration (run at 0.5 M). |

| Product is stuck in aqueous | Amino-alcohol is water soluble.[1] | Do not use acidic workup.[1] Saturate aqueous layer with NaCl (salting out) and extract with CHCl₃/iPrOH (3:1).[1] |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][3] Link[1]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][6][7] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link[1]

-

Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination.[1][7] Journal of the Chemical Society, Perkin Transactions 1, (14), 1845-1847.[1] Link

-

Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[1][8] Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination.[1][4][8] Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. scribd.com [scribd.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]

Derivatization of (3-Propylpiperidin-3-yl)methanol for library generation

Application Note: High-Throughput Derivatization of (3-Propylpiperidin-3-yl)methanol for Sp3-Rich Library Generation

Abstract

This guide details the strategic derivatization of (3-Propylpiperidin-3-yl)methanol , a high-value scaffold characterized by a quaternary carbon center and distinct vectors for growth.[1][2] Unlike traditional planar heteroaromatics, this building block offers significant sp3 character (

Introduction: The Strategic Value of Sp3-Rich Scaffolds

In modern drug discovery, the correlation between molecular complexity—specifically saturation—and clinical success is well-established.[3] As detailed by Lovering et al., increasing the fraction of sp3 hybridized carbons (

(3-Propylpiperidin-3-yl)methanol represents a privileged substructure for Lead-Oriented Synthesis (LOS) due to:

-

Quaternary Center (C3): Breaks planarity, forcing substituents into defined vectors relative to the piperidine chair conformation.

-

Orthogonal Reactivity: Contains a secondary amine (nucleophilic) and a primary alcohol (nucleophilic but sterically hindered), allowing sequential, selective functionalization.[1]

-

Lipophilicity Control: The propyl group provides a hydrophobic anchor, while the polar handle (-CH2OH) allows for modulation of LogD.

Chemoinformatics & Reactivity Profile

| Property | Value | Implication for Library Design |

| MW | 157.26 Da | Leaves ~340 Da "growth space" for Rule of 5 compliance.[1][2] |

| ClogP | ~1.2 | Ideal starting point; allows addition of polar or lipophilic side chains. |

| H-Bond Donors | 2 (NH, OH) | Excellent handles for diversification.[1][2] |

| Steric Environment | High (C3) | CRITICAL: The C3-hydroxymethyl group is neopentyl-like.[2] |

Strategic Reactivity Map

The following diagram illustrates the divergent pathways for library generation. Note the distinction between the accessible Nitrogen and the hindered Oxygen.

Figure 1: Reactivity landscape.[1][2] Blue paths indicate N-functionalization; Red paths indicate O-functionalization.[1][2] Bold paths are recommended for high-throughput library synthesis.

Experimental Protocols

Protocol A: Nitrogen Functionalization (Amide Coupling)

Rationale: The secondary amine is the most reactive handle. However, the adjacent quaternary center adds steric bulk. Highly active coupling agents (HATU) are preferred over carbodiimides (EDC) to ensure completion in parallel arrays.[2]

Reagents:

Step-by-Step Workflow:

-

Dispensing: In a 96-well deep-well plate, dispense 100 µL of Scaffold solution (10 µmol).

-

Activation: Add 60 µL of Acid solution (1.2 eq, 12 µmol), followed by 60 µL of HATU solution (1.2 eq) and 5 µL of DIPEA (3 eq).

-

Incubation: Seal plate and shake at RT for 16 hours . Note: Heating is rarely required and may promote O-acylation side products.[1][2]

-

Scavenging (Purification): Add 50 mg of polymer-supported trisamine resin (to scavenge excess acid/electrophiles) and 50 mg of isocyanate resin (to scavenge unreacted amine scaffold).[2] Shake for 4 hours.

-

Isolation: Filter into a receiver plate. Evaporate solvent (Genevac).[2]

-

QC: Re-dissolve in DMSO for LCMS.

Protocol B: Oxygen Functionalization (Carbamate Formation)

Rationale: The primary alcohol is neopentyl-like (beta-branching).[2] Standard Williamson ether synthesis (

Pre-requisite: The Piperidine Nitrogen MUST be protected (e.g., N-Boc) or already functionalized (as per Protocol A) before this step to avoid urea formation.[1][2]

Reagents:

-

Isocyanates (

): 0.2 M in DCM[1][2] -

Catalyst: DBTL (Dibutyltin dilaurate) - 10% solution in DCM (or organic base like TEA if metal-free is desired).[1][2]

Step-by-Step Workflow:

-

Setup: Maintain anhydrous conditions. Moisture competes with the alcohol for the isocyanate.

-

Addition: To the scaffold (10 µmol in 100 µL DCM), add Isocyanate (1.5 eq, 15 µmol) and 10 µL of TEA or 5 µL DBTL solution.

-

Reaction: Seal and heat at 40°C for 24 hours . The steric bulk at C3 requires thermal energy to push the alcohol to react.

-

Quenching: Add polymer-supported amine resin (e.g., PS-Trisamine) to scavenge excess isocyanate.[1][2] Shake for 6 hours.

-

Filtration & Drying: Filter to remove resin.[5] Evaporate DCM.

Parallel Library Workflow (2D Array)

To maximize efficiency, we recommend a "Decorate-Then-Deconstruct" or a standard parallel array approach.[1][2] The following diagram outlines a workflow for generating a 96-member library (

Figure 2: Sequential diversification workflow. O-functionalization is performed first on the protected scaffold to prevent side reactions, followed by deprotection and N-capping.[1][2]

Quality Control & Troubleshooting

Validation Criteria:

-

Purity: >85% by UV (254 nm) and ELSD.[2]

-

Identity: [M+H]+ confirmation via LCMS.

Common Failure Modes:

-

Low Conversion on O-Acylation:

-

O-Acylation during Amide Coupling:

-

Cause: If the alcohol is free during N-functionalization, high pH or excess HATU can lead to ester formation.[1]

-

Solution: Keep reaction time <16h and avoid large excesses of DIPEA. Alternatively, use T3P (Propylphosphonic anhydride) as the coupling agent, which is less prone to esterifying hindered alcohols.[1]

-

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009).[1][4][6][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1][7] [Link]

-